4-(2-{[1-(mesitylsulfonyl)-4-piperidinyl]carbonyl}carbonohydrazonoyl)-2-methoxyphenyl 2,4-dichlorobenzoate
Overview
Description
4-(2-{[1-(mesitylsulfonyl)-4-piperidinyl]carbonyl}carbonohydrazonoyl)-2-methoxyphenyl 2,4-dichlorobenzoate is a useful research compound. Its molecular formula is C30H31Cl2N3O6S and its molecular weight is 632.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 631.1310623 g/mol and the complexity rating of the compound is 1050. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Selective Estrogen Receptor Modulators (SERMs)
Piperidine derivatives have been explored for their potential as SERMs. These compounds demonstrate the ability to act as estrogen agonists on bone tissues and serum lipids while antagonizing estrogen effects in breast and uterus tissues, highlighting their therapeutic potential in managing conditions like osteoporosis and certain cancers (A. Palkowitz et al., 1997).
Oxyfunctionalization of Ketones
Research on the oxyfunctionalization of ketones using 1-oxopiperidinium salt showcases the utility of piperidine derivatives in synthetic chemistry. These compounds facilitate regioselective oxygenation of ketones, underscoring their importance in organic synthesis and chemical transformations (T. Ren et al., 1996).
σ Ligands
Sila-analogues of piperidine derivatives have been identified as high-affinity, selective σ ligands. Their synthesis and pharmacological properties suggest significant potential in studying the σ receptors, which are implicated in various neurological disorders (R. Tacke et al., 2003).
Anodic Methoxylation
The impact of N-acyl and N-sulfonyl groups on the anodic methoxylation of piperidine derivatives provides insights into the electrochemical modification of these compounds. Such studies are relevant for the development of novel synthetic methodologies in organic chemistry (T. Golub et al., 2015).
Antibacterial and α-Glucosidase Inhibitory Activities
Hydrazone derivatives of ethyl isonipecotate, incorporating piperidine structures, have demonstrated notable antibacterial and α-glucosidase inhibitory activities. Such findings indicate the potential of piperidine derivatives in developing new therapeutic agents for bacterial infections and type-2 diabetes management (A. Munir et al., 2017).
Properties
IUPAC Name |
[2-methoxy-4-[(E)-[[1-(2,4,6-trimethylphenyl)sulfonylpiperidine-4-carbonyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31Cl2N3O6S/c1-18-13-19(2)28(20(3)14-18)42(38,39)35-11-9-22(10-12-35)29(36)34-33-17-21-5-8-26(27(15-21)40-4)41-30(37)24-7-6-23(31)16-25(24)32/h5-8,13-17,22H,9-12H2,1-4H3,(H,34,36)/b33-17+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFGLINQIGWYAY-ATZGPIRCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC(CC2)C(=O)NN=CC3=CC(=C(C=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC(CC2)C(=O)N/N=C/C3=CC(=C(C=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31Cl2N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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